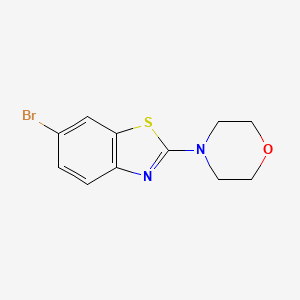

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Übersicht

Beschreibung

“6-Bromo-2-morpholin-4-yl-1,3-benzothiazole” is a chemical compound with the CAS Number: 863001-17-6 . It is a solid substance with a molecular weight of 299.19 .

Synthesis Analysis

The synthesis of benzothiazoles, which includes “this compound”, can be achieved through various methods. One such method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method involves a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H11BrN2OS/c12-8-1-2-9-10 (7-8)16-11 (13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 299.19 . The compound is a solid substance .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Structural Importance

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole, as part of the benzothiazole class, holds significant therapeutic potential across a range of medical applications due to its structural diversity and biological activity. Benzothiazoles, including derivatives like this compound, have been identified for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, as potential antitumor agents. This diversity is partly attributed to the benzothiazole ring system's ability to act as a ligand for various biomolecules, thus making it an area of keen interest for medicinal chemists in drug discovery, particularly in cancer treatment research. The structural simplicity and ease of synthesis of benzothiazole derivatives allow for the development of chemical libraries, which play a crucial role in new chemical entity discovery aiming toward market progression (Kamal, Hussaini, & Malik, 2015).

Chemotherapeutic Development

In recent years, the focus on benzothiazole derivatives, including this compound, has intensified in the realm of chemotherapeutic development. These compounds, particularly 2-arylbenzothiazoles, have emerged as significant pharmacophores for antitumor agent development. Their promising biological profiles and synthetic accessibility have sparked interest in the design and development of new benzothiazoles and their conjugate systems as potential chemotherapeutics. This includes exploring heterocyclic derivatives bearing the benzothiazole moiety for in vitro and in vivo screenings, structure–activity relationships (SAR), mechanisms, pharmacokinetics, and clinical use. The ongoing research emphasizes the need for comprehensive toxicity characterization to ensure their safe clinical use as cancer treatment drugs (Ahmed et al., 2012).

Broad Pharmacological Activities

The pharmacological significance of benzothiazole derivatives spans beyond chemotherapeutic applications. These compounds have demonstrated a wide array of pharmacological activities, including antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. This makes the benzothiazole scaffold, and by extension, derivatives like this compound, rapidly developing and interesting compounds in medicinal chemistry. Their broad pharmacological activities are attributed to diverse structural modifications, particularly at the C-2 and C-6 positions on the benzothiazole ring, highlighting the potential for these derivatives in a wide array of therapeutic applications (Bhat & Belagali, 2020).

The exploration of this compound in scientific research underscores the compound's versatility and potential in developing new therapeutic agents. Its incorporation into various pharmacological studies highlights the ongoing commitment to leveraging its biological activities for innovative healthcare solutions.

For more comprehensive details and further reading on the scientific research applications of benzothiazole derivatives, including potential therapeutic uses and structural importance, the following references are highly recommended:

- Therapeutic potential of benzothiazoles: a patent review (2010 – 2014) (Kamal, Hussaini, & Malik, 2015)

- Recent advances on structural modifications of benzothiazoles and their conjugate systems as potential chemotherapeutics (Ahmed et al., 2012)

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review (Bhat & Belagali, 2020)

Wirkmechanismus

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds via the interaction of palladium with electrophilic and nucleophilic organic groups .

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling reactions, it may influence pathways involving carbon-carbon bond formation .

Eigenschaften

IUPAC Name |

4-(6-bromo-1,3-benzothiazol-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJGDPWYFDRESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B3159543.png)

![tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate](/img/structure/B3159556.png)

![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)

![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)